molecular formula C11H12ClN3 B1426744 4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole CAS No. 1338666-77-5

4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B1426744
CAS No.: 1338666-77-5
M. Wt: 221.68 g/mol
InChI Key: QRZSPXFRZAGWDO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a chloromethyl group at position 4, an ethyl group at position 5, and a phenyl group at position 1. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethyl and phenyl groups) and reactivity (via the chloromethyl moiety), making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZSPXFRZAGWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Chloromethylation

  • Step 1: Formation of 5-ethyl-1-phenyl-1H-1,2,3-triazole core

    This step typically involves the CuAAC reaction between an ethyl-substituted alkyne and phenyl azide. For example, phenylacetylene reacts with an ethyl azide or an ethyl-substituted alkyne under copper(I) catalysis in solvents like DMSO or DMF at room temperature to yield the 1,4-disubstituted triazole.

  • Step 2: Introduction of chloromethyl group at position 4

    The chloromethyl group can be introduced via selective halomethylation reactions. One efficient method is the reaction of the triazole intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions. Alternatively, direct substitution on a methyl precursor using thionyl chloride or similar reagents can be applied.

Multi-Component Reactions for Trisubstituted Triazoles

  • A one-pot three-component reaction involving an alkyne, an azide, and a chloromethyl-containing electrophile (e.g., chloromethyl halide or tosylate) in the presence of copper catalysts has been reported to efficiently assemble 1,2,3-triazoles with chloromethyl substitution.

  • Conditions typically involve mild temperatures (room temperature to 60°C), polar aprotic solvents such as acetonitrile or DMSO, and bases like Cs2CO3 to facilitate the reaction and improve yields.

Use of Sulfonic Acid Salts of Semicarbazide for Chloromethylated Triazoles

  • Although this method is more common for 1,2,4-triazoles, a related process involves the use of alkyl or aryl sulfonic acid salts of semicarbazide to prepare chloromethyl triazole derivatives. This process benefits from elevated temperatures and results in high purity and shorter reaction times. The reaction typically involves acid salts in alcoholic solvents followed by isolation via brine washing and filtration.

Reaction Conditions and Yields

Preparation Step Reagents & Catalysts Solvent(s) Temperature Yield (%) Notes
CuAAC to form 5-ethyl-1-phenyl triazole Phenylacetylene, ethyl azide, CuSO4/ascorbate DMSO, H2O Room temperature ~80 One-pot, mild conditions, high regioselectivity
Chloromethylation Chloromethyl methyl ether or formaldehyde + HCl Ether or mixed solvents 0–25°C 70–90 Controlled halomethylation to avoid overreaction
One-pot three-component reaction Alkyne, azide, chloromethyl electrophile, CuI Acetonitrile, DMSO 25–60°C 85–95 Efficient, broad substrate scope, mild base (Cs2CO3)
Semicarbazide sulfonic acid salt method Semicarbazide sulfonic acid salts, acid Methanol or ethanol Elevated (50–80°C) High Industrially scalable, less decomposition

Mechanistic Insights

  • The CuAAC mechanism proceeds via copper(I)-acetylide formation, followed by azide coordination and cycloaddition to form the triazole ring with high regioselectivity for the 1,4-substitution pattern.

  • Chloromethylation involves electrophilic substitution at the 4-position of the triazole ring, facilitated by the electron density of the heterocycle and controlled by reaction conditions to prevent side reactions.

  • Multi-component reactions combine cycloaddition and substitution steps in one pot, leveraging copper catalysis and base-promoted nucleophilic substitutions to install the chloromethyl group efficiently.

Summary of Key Research Findings

  • The CuAAC reaction remains the foundational step for constructing the 1,2,3-triazole core with high regioselectivity and functional group tolerance.

  • Chloromethylation can be achieved post-cycloaddition or integrated into multi-component reactions, with the latter providing shorter synthesis times and higher yields.

  • The use of semicarbazide sulfonic acid salts offers a robust alternative for chloromethylated triazole synthesis, particularly for large-scale or industrial applications due to improved purity and reaction efficiency.

  • Solvent choice (DMSO, acetonitrile), base (Cs2CO3), and copper catalyst loading critically influence yield and selectivity.

Scientific Research Applications

Medicinal Chemistry

Triazoles are well-known for their biological activities. The specific compound under discussion has potential applications in:

  • Antimicrobial Agents : Triazole derivatives have shown efficacy against various pathogens. Research indicates that compounds within this class can exhibit antifungal, antibacterial, and antiviral properties .
  • Cancer Therapeutics : The triazole scaffold has been utilized in the development of selective inhibitors for various kinases involved in cancer progression. For instance, derivatives of triazoles have been explored for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis .

Agrochemicals

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The chloromethyl and ethyl substitutions may enhance the compound's effectiveness against specific fungal pathogens.

Material Science

The versatility of triazole compounds extends to material science applications where they serve as:

  • Corrosion Inhibitors : Triazoles can form stable complexes with metal ions, making them suitable for protecting metals from corrosion .
  • Dyes and Photostabilizers : The structural properties of triazoles allow them to be incorporated into dyes and stabilizers used in various industrial applications .

Case Studies and Research Findings

StudyApplicationFindings
Cui et al. (2022)Cancer TreatmentIdentified potent c-Met inhibitors among triazole derivatives with IC50 values as low as 0.005 µM .
Abdel-Wahab et al. (2012)Agrochemical DevelopmentDemonstrated the role of triazoles as effective fungicides against crop pathogens .
Singh et al. (2010)Material ScienceExplored the use of triazole compounds as corrosion inhibitors in copper alloys .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents (Positions) Molecular Weight Notable Properties/Applications Reference
4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole ClCH2 (4), C2H5 (5), Ph (1) ~220.68 Potential intermediate for drug synthesis N/A
4-(Chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole ClCH2 (4), CF2H (5), CH3 (1) 181.9 (M+H)+ Synthetic intermediate; antimicrobial activity inferred from analogs
4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole ClCH2 (4), CH3 (5), 4-F-Ph (1) 225.65 Structural studies; halogen interactions
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate Cl (5), COOEt (4), CH2(4-MeO-Ph) (1) 295.7 Research chemical; storage at 2–8°C
5-(4-Chlorophenyl)-1-methyl-3-phenyl-1H-1,2,4-triazole Cl-Ph (5), CH3 (1), Ph (3) 285.7 HER2 kinase inhibition (IC50 ~6.6–9.7 μM)

Key Observations:

  • Chloromethyl Group (ClCH2): Enhances reactivity for nucleophilic substitution, enabling further derivatization (e.g., azidation in ). This group is critical in intermediates for drug discovery .
  • Ethyl vs.
  • Phenyl vs. Fluorophenyl Substituents: The phenyl group at position 1 may engage in π-π stacking interactions in protein binding sites, while fluorophenyl analogs (e.g., 4-F-Ph in ) introduce electronegativity, affecting solubility and intermolecular contacts .

Structural and Crystallographic Insights

  • Intermolecular Interactions: Halogen (Cl, F) and aromatic (Ph) substituents influence crystal packing. For example, notes that chloro derivatives exhibit distinct intermolecular contacts compared to bromo analogs, affecting solubility and stability .
  • Software for Analysis: Programs like SHELXL () and WinGX () are critical for resolving crystal structures, confirming substituent positions, and analyzing non-covalent interactions .

Biological Activity

Overview

4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole class, noted for its diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring substituted with a chloromethyl group at the 4-position, an ethyl group at the 5-position, and a phenyl group at the 1-position. The unique structure of this compound contributes to its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. A common synthetic route involves the reaction of 4-chloromethyl-1-phenyl-1H-1,2,3-triazole with ethyl iodide in the presence of a base like potassium carbonate.

Chemical Structure

PropertyValue
IUPAC Name4-(chloromethyl)-5-ethyl-1-phenyltriazole
Molecular FormulaC₁₁H₁₂ClN₃
CAS Number1338666-77-5
Boiling PointNot specified
Melting PointNot specified

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate efficacy against various pathogens. For instance, derivatives of triazoles have been tested against Escherichia coli and Staphylococcus aureus, showing promising inhibition results .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For example, compounds related to this compound have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG2 (liver cancer). One study reported that certain triazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

The mechanism of action for this compound is thought to involve its interaction with specific molecular targets within cells. It may inhibit enzymes or receptors critical to cancer cell proliferation or microbial survival. The chloromethyl group is particularly reactive and can engage in nucleophilic substitution reactions that alter biological pathways .

Case Study 1: Anticancer Efficacy

In a recent study evaluating various triazole derivatives for their anticancer properties, compound 6n—related to the structure of 4-(chloromethyl)-5-ethyl-1-phenyltriazole—demonstrated significant cytotoxicity against A549 (lung adenocarcinoma) with an IC50 value of approximately 5.9 µM. This was notably lower than the IC50 for Cisplatin (15.37 µM), indicating a strong potential for further development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of synthesized triazoles found that certain derivatives exhibited high activity against resistant strains of bacteria such as MRSA. The study highlighted that structural modifications significantly influenced the biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid). For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde analogs under reflux for 4 hours, followed by solvent evaporation and filtration to isolate the product . Optimization may include varying reaction time, temperature, and stoichiometry to improve yield.

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Compare experimental 1H^1H/13C^{13}C NMR shifts with computational predictions (e.g., DFT calculations).
  • Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).
  • Thin-layer chromatography (TLC) : Monitor reaction progress and purity using appropriate solvent systems.

Q. What crystallographic tools are recommended for resolving the crystal structure of this triazole derivative?

  • Methodological Answer : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection involves single-crystal X-ray diffraction, followed by structure solution via direct methods (e.g., SHELXD) and refinement with SHELXL. Software like WinGX and ORTEP can visualize anisotropic displacement parameters and generate publication-quality figures .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational structural data (e.g., bond lengths, angles) in this compound?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions. Perform Hirshfeld surface analysis to assess intermolecular forces. Compare experimental X-ray data (e.g., torsion angles from SHELXL outputs) with gas-phase DFT-optimized geometries. If contradictions persist, consider dynamic effects via molecular dynamics simulations .

Q. What strategies are effective in overcoming challenges in crystallizing this compound?

  • Methodological Answer : If crystallization fails:

  • Solvent screening : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
  • Additive screening : Introduce trace co-solvents (e.g., acetonitrile) or salts.
  • Temperature gradients : Use slow cooling from saturation points.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazole derivatives) .

Q. How can the chloromethyl group in this compound be functionalized for further derivatization in drug discovery?

  • Methodological Answer : The chloromethyl group is a reactive handle for nucleophilic substitution. For example:

  • Suzuki coupling : Replace Cl with aryl/heteroaryl boronic acids.
  • Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append pharmacophores.
  • Amination : React with primary/secondary amines to form amine-linked derivatives.
    Monitor reaction progress via 1H^1H NMR for Cl substitution .

Q. What analytical methods are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Track degradation products over time.
  • Thermogravimetric analysis (TGA) : Assess thermal stability.
  • UV-Vis spectroscopy : Monitor absorbance changes under acidic/basic conditions.
  • Dynamic light scattering (DLS) : Detect aggregation in solution.

Key Research Challenges

  • Synthetic scalability : Multi-step reactions may require optimization for gram-scale synthesis.
  • Hygroscopicity : The chloromethyl group may necessitate anhydrous handling.
  • Biological activity : Design assays (e.g., enzyme inhibition) to explore structure-activity relationships .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole

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